COTI-2

Description

BenchChem offers high-quality COTI-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about COTI-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H22N6S |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

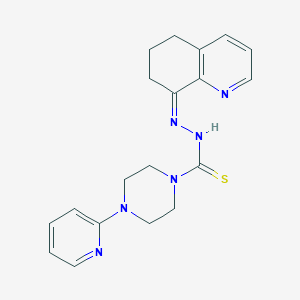

N-[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)/b22-16- |

InChI Key |

UTDAKQMBNSHJJB-JWGURIENSA-N |

SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |

Isomeric SMILES |

C1CC2=C(/C(=N\NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 |

Canonical SMILES |

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

COTI-2: A Technical Overview of a Novel Dual-Action Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

COTI-2 is a third-generation thiosemicarbazone demonstrating significant potential as a targeted anti-cancer therapeutic. Its novel dual-action mechanism, which involves the reactivation of mutant tumor suppressor protein p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway, positions it as a promising candidate for a range of malignancies. This technical guide provides a comprehensive overview of COTI-2's chemical structure, molecular mechanisms, preclinical efficacy, and the methodologies of key experimental procedures used in its evaluation.

Chemical Structure and Properties

COTI-2 is a small molecule with a well-defined chemical structure. Its identity is confirmed by its IUPAC name, SMILES string, molecular formula, and CAS number.

| Identifier | Value |

| IUPAC Name | N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide[1] |

| SMILES | C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2[1] |

| Molecular Formula | C₁₉H₂₂N₆S[1][2] |

| Molecular Weight | 366.48 g/mol [3][4] |

| CAS Number | 1039455-84-9[1][2] |

Mechanism of Action

COTI-2 exhibits a unique dual mechanism of action, targeting two critical pathways frequently dysregulated in cancer.

Reactivation of Mutant p53

The tumor suppressor protein p53 is mutated in over 50% of human cancers, leading to uncontrolled cell growth. COTI-2 has been shown to restore the wild-type conformation and function of mutant p53.[3][5] This reactivation is thought to occur through the binding of COTI-2 to the mutated p53 protein, inducing a conformational change that allows it to properly fold and execute its tumor-suppressive functions, including the induction of apoptosis.[1] Some evidence also suggests that COTI-2 may act as a zinc metallochaperone, replenishing zinc ions that are crucial for the structural integrity and function of p53.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. COTI-2 has been demonstrated to inhibit this pathway, contributing to its anti-tumor effects.[1][3] By targeting this pathway, COTI-2 can induce apoptosis in cancer cells where this pathway is overexpressed, independent of their p53 status.

Preclinical Efficacy: In Vitro Data

COTI-2 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with p53 mutations.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| SW480 | Colorectal Cancer | Mutant | 0.56 | [1] |

| 5637 | Bladder Cancer | Mutant | 0.526 | [2] |

| T24 | Bladder Cancer | Mutant | 0.532 | [2] |

| TNBC cell lines | Triple-Negative Breast Cancer | Mutant | Lower than p53 WT | [6] |

| U87-MG | Glioblastoma | Wild-Type | Not specified, but showed superior activity to cisplatin and BCNU | [7] |

| SNB-19 | Glioblastoma | Mutant | Not specified, but showed superior activity to cisplatin and BCNU | [7] |

| SHP-77 | Small Cell Lung Cancer | Mutant | Not specified, but induced apoptosis at IC50 concentrations | [7] |

Clinical Trial Data

A Phase I clinical trial (NCT02433626) has evaluated the safety, tolerability, and preliminary efficacy of COTI-2 in patients with recurrent gynecologic cancers and other advanced malignancies.

| Parameter | Finding | Reference |

| Study Phase | Phase I | [3][8] |

| Patient Population | Recurrent gynecological cancers, HNSCC, colorectal, lung, pancreatic cancer | [8] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 abdominal pain, sensory peripheral neuropathy, neuralgia, myalgia at 1.0 mg/kg and 1.7 mg/kg | [3] |

| Recommended Phase II Dose (RP2D) | 1.0 mg/kg for gynecologic cancer | [3] |

| Pharmacokinetics (Tmax) | 15-90 minutes | [3] |

| Pharmacokinetics (Half-life) | 8-10 hours | [3] |

| Preliminary Efficacy | Of 15 evaluable patients, 1 showed stable disease, 4 had stable target lesions, and 5 had stable non-target lesions | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of COTI-2.

Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microplate

-

Cancer cell lines of interest

-

Complete cell culture medium

-

COTI-2 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of COTI-2 for the desired time period (e.g., 72 hours). Include vehicle-only controls.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

p53 Conformation Analysis (Immunofluorescent Staining)

This technique is used to visualize the conformational state of the p53 protein within cells.

Materials:

-

Cells cultured on coverslips

-

COTI-2 stock solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies: PAb1620 (wild-type p53 specific) and PAb240 (mutant p53 specific)

-

Fluorescently-labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with COTI-2 for the desired time.

-

Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization.

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Primary Antibody Incubation: Incubate the cells with either PAb1620 or PAb240 primary antibody.

-

Secondary Antibody Incubation: After washing, incubate with the appropriate fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope. An increase in PAb1620 staining and a decrease in PAb240 staining indicate a shift towards the wild-type conformation.

PI3K/AKT/mTOR Pathway Analysis (Western Blot)

Western blotting is used to detect and quantify the levels of specific proteins in the PI3K/AKT/mTOR pathway.

Materials:

-

Cell lysates from COTI-2 treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and downstream effectors (e.g., p70S6K, 4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated and control cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phosphorylated to total protein for key pathway components indicates inhibition.

p53 DNA Binding Analysis (Chromatin Immunoprecipitation - ChIP)

ChIP is used to determine if the reactivated p53 binds to the promoter regions of its target genes.

Materials:

-

COTI-2 treated and control cells

-

Formaldehyde (for cross-linking)

-

Lysis and sonication buffers

-

Anti-p53 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for p53 target gene promoters (e.g., p21, PUMA)

-

qPCR machine and reagents

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody, followed by the addition of protein A/G beads to pull down the p53-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known p53 target genes. An enrichment of these DNA sequences in the COTI-2 treated samples compared to controls indicates increased p53 binding.

References

- 1. researchhub.com [researchhub.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

Preclinical Pharmacology of COTI-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

COTI-2 is an orally available, third-generation thiosemicarbazone with potential as a potent anti-cancer agent.[1][2] Developed using the proprietary computational platform CHEMSAS®, COTI-2 was engineered for high efficacy and low toxicity.[3][4] Preclinical studies have demonstrated its activity against a broad spectrum of human cancer cell lines, both in vitro and in vivo.[3][4] Its unique dual mechanism of action, which involves the reactivation of mutant p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway, makes it a promising candidate for targeted cancer therapy, particularly in tumors harboring TP53 mutations.[1][5] This technical guide provides a comprehensive summary of the preclinical pharmacology of COTI-2, including its mechanism of action, efficacy data from various cancer models, and detailed experimental methodologies.

Core Mechanism of Action

COTI-2 exerts its anti-tumor effects through a dual mechanism, targeting two critical pathways involved in cancer cell proliferation and survival.

Reactivation of Mutant p53

The TP53 gene, a critical tumor suppressor, is mutated in over 50% of all human cancers.[6][7] These mutations often lead to the expression of a misfolded p53 protein that has lost its tumor-suppressive functions and may even gain oncogenic properties.[7] COTI-2 has been shown to bind to these misfolded mutant p53 proteins, inducing a conformational change that restores their wild-type structure and function.[1][8] This reactivation of p53 leads to the induction of apoptosis in tumor cells with TP53 mutations.[9] Studies have demonstrated that COTI-2 can refold the mutant p53 protein, as evidenced by an increase in staining with the wild-type specific antibody PAb1620 and a concurrent decrease in staining with the mutant-specific antibody PAb240.[9]

Inhibition of the PI3K/AKT/mTOR Pathway

In addition to its effects on p53, COTI-2 also negatively modulates the PI3K/AKT/mTOR signaling pathway, a key pathway that is often overactivated in cancer and promotes cell growth, proliferation, and survival.[1][5] COTI-2 has been shown to inhibit the activation of Akt2, thereby preventing the downstream activation of the PI3K/AKT/mTOR pathway.[1] This inhibition contributes to the induction of apoptosis in cancer cells where this pathway is overexpressed.[1] Furthermore, COTI-2 has been observed to activate AMP-activated protein kinase (AMPK), which in turn inhibits mTOR activity, leading to apoptosis.[10][11] This action appears to be independent of the p53 status of the cells.[8][10]

In Vitro Efficacy

COTI-2 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines, often at nanomolar concentrations.[3][4] Its efficacy has been observed in various cancer types, including head and neck squamous cell carcinoma (HNSCC), breast cancer, glioblastoma, colorectal cancer, small cell lung cancer, ovarian cancer, and bladder cancer.[3][10][11] Notably, TNBC cell lines and those with mutant p53 have shown significantly higher sensitivity to COTI-2.[9][12]

Summary of In Vitro Activity (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference(s) |

| HNSCC | ||||

| PCI13-G245D | Head and Neck Squamous Cell Carcinoma | Mutant | ~10-40 | [10] |

| HN31 | Head and Neck Squamous Cell Carcinoma | Mutant | Data not specified | [8] |

| Multiple HNSCC lines | Head and Neck Squamous Cell Carcinoma | Mutant | 9.6 - 370.0 | [13] |

| Breast Cancer | ||||

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | Data not specified | [3][9] |

| Multiple TNBC lines | Triple-Negative Breast Cancer | Mutant | Lower than non-TNBC | [9][12] |

| Glioblastoma | ||||

| U87-MG | Glioblastoma | Wild-type | ~10-100 | [3][14] |

| SNB-19 | Glioblastoma | Mutant | ~10-100 | [3][14] |

| Colorectal Cancer | ||||

| HT-29 | Colorectal Cancer | Mutant | ~10-100 | [3] |

| COLO-205 | Colorectal Cancer | Wild-type | Data not specified | [2] |

| HCT-15 | Colorectal Cancer | Mutant | Data not specified | [2] |

| SW620 | Colorectal Cancer | Mutant | Data not specified | [2] |

| Lung Cancer | ||||

| SHP-77 | Small Cell Lung Cancer | Mutant | ~10-100 | [3] |

| Ovarian Cancer | ||||

| OVCAR-3 | Ovarian Cancer | Mutant | ~10-100 | [3] |

| Bladder Cancer | ||||

| 5637 | Bladder Cancer | Mutant | ~500 | [11] |

| T24 | Bladder Cancer | Mutant | ~1000 | [11] |

| Leukemia | ||||

| Multiple AML lines | Acute Myeloid Leukemia | WT/Mut/Null | 10.3 - 20.2 | [15] |

Note: IC50 values are approximate and derived from graphical representations or text descriptions in the cited literature. For precise values, refer to the original publications.

In Vivo Efficacy

The anti-tumor activity of COTI-2 has been confirmed in several preclinical xenograft models. The drug has shown significant tumor growth inhibition and delay when administered through various routes, including intraperitoneal (IP), intravenous (IV), and oral (PO).[3]

Summary of In Vivo Studies

| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Outcome | Reference(s) |

| Colorectal Cancer | HT-29 | NCr-nu mice | 10 mg/kg, IP, 5 days/week for 7 weeks | Significant tumor growth inhibition | [3][16] |

| Small Cell Lung Cancer | SHP-77 | NCr-nu mice | 3 mg/kg, IP, every other day for 38 days | Significant tumor growth inhibition | [3][17] |

| Glioblastoma | U87-MG | Nude mice | 8 mg/kg, IP, 3 times/week | Significant tumor growth delay | [3][17] |

| Breast Cancer | MDA-MB-231 | SCID mice | 200 mg/kg, PO, 5 days/week | Significant tumor growth delay | [3] |

| Ovarian Cancer | OVCAR-3 | NIH III nu/nu mice | 20 mg/kg, IV, 3 times/week OR 75 mg/kg, PO, 5 times/week | Significant tumor growth inhibition | [3][14] |

| Bladder Cancer | T24 | BALB/c nude mice | 10 mg/ml in mineral oil (route not specified) | Inhibition of tumor growth | [11] |

| HNSCC | PCI13-G245D | Orthotopic mouse model | 75 mg/kg (route not specified) | Potentiated response to cisplatin/radiation | [8][10] |

| Leukemia | Jurkat | Nude mice | 10 mg/kg, IP, 5 days/week for 7 weeks | Tumor growth inhibition | [18] |

Combination Therapy

Preclinical studies have also explored the potential of COTI-2 in combination with standard-of-care chemotherapeutics and radiation. These studies have consistently shown that COTI-2 can synergize with agents like cisplatin, doxorubicin, docetaxel, and carboplatin, as well as with radiation therapy, to enhance anti-tumor effects.[10][12][13] This suggests that COTI-2 could be a valuable component of combination regimens, potentially overcoming resistance to conventional treatments, especially in tumors with TP53 mutations.[8][10]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of COTI-2, as described in the cited literature.

In Vitro Assays

-

Cell Culture and Reagents: A variety of human cancer cell lines were used, maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and other necessary components.[10] COTI-2 was typically dissolved in DMSO to create a stock solution for in vitro studies.[10]

-

Cell Proliferation/Viability Assays: To determine the IC50 values, assays such as MTT or alamarBlue were commonly employed.[9][17] Cells were seeded in 96-well plates, treated with a range of COTI-2 concentrations, and incubated for 72-96 hours before assessing cell viability.[3][17]

-

Clonogenic Survival Assay: This assay was used to assess the long-term proliferative capacity of cells after treatment. Cells were seeded at low densities, treated with COTI-2 (and/or cisplatin/radiation), and allowed to form colonies over a period of time.[8][10]

-

Apoptosis Assays: Apoptosis induction was frequently measured using flow cytometry after staining with Annexin V and propidium iodide (PI) or 7-AAD.[3][15] Western blot analysis for cleaved caspases and PARP was also used to confirm apoptosis.[18]

-

Western Blot Analysis: Standard Western blotting techniques were used to investigate the effects of COTI-2 on protein expression levels and signaling pathways.[10] This included probing for proteins such as p53, p21, phospho-γH2AX, phospho-Chk1, and components of the PI3K/AKT/mTOR and AMPK pathways.[10][11]

-

p53 Protein Folding Assay: Immunofluorescent staining with p53 conformation-specific antibodies (PAb240 for mutant and PAb1620 for wild-type) was used to visualize the refolding of mutant p53 protein after COTI-2 treatment.[9]

-

Surface Plasmon Resonance (SPR): SPR was utilized to determine the direct binding affinity of COTI-2 to the full-length p53 protein and its DNA-binding domain.[9][12]

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude, SCID) were typically used for xenograft studies.[3]

-

Tumor Cell Implantation: Human cancer cells (e.g., 2 x 10^6 to 7 x 10^6 cells) were injected subcutaneously into the flanks of the mice.[3][11] For orthotopic models, cells were injected into the relevant organ (e.g., tongue).[8]

-

Treatment Administration: Once tumors reached a specified volume (e.g., 75-200 mm³), mice were randomized into treatment and control groups.[3][8] COTI-2 was administered via various routes (IP, PO, IV) at specified doses and schedules.[3] The vehicle control typically consisted of the solvent used to dissolve COTI-2.[3]

-

Tumor Growth Measurement: Tumor volumes were measured regularly (e.g., every 4 days) using calipers and calculated using a standard formula (e.g., π/6 × (longest diameter) × (shortest diameter)²).[3]

-

Toxicity Assessment: Animal body weight and general health were monitored throughout the studies to assess the toxicity of the treatment.[3]

Safety and Toxicology

Preclinical in vivo studies have indicated that COTI-2 is well-tolerated and demonstrates a favorable safety profile in mice.[3][14] In a 28-day chronic study in BALB/c mice, IP administration of COTI-2 at doses up to 16 mg/kg three times a week did not result in weight loss or signs of morbidity.[3]

Conclusion

The preclinical data for COTI-2 strongly support its potential as a novel anti-cancer agent. Its dual mechanism of action, targeting both mutant p53 and the PI3K/AKT/mTOR pathway, provides a strong rationale for its development. The compound has demonstrated robust single-agent efficacy in a wide range of cancer models and synergistic effects when combined with standard therapies. The favorable safety profile observed in preclinical models further enhances its therapeutic potential. Ongoing and future clinical trials will be crucial in translating these promising preclinical findings into meaningful benefits for patients with cancer.[10][19][20]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COTI-2, a new anticancer drug currently under clinical investigation, targets mutant p53 and negatively modulates the PI3K/AKT/mTOR pathway | Semantic Scholar [semanticscholar.org]

- 6. Cotinga Pharmaceuticals Announces Publication of Positive Data from Preclinical Study of COTI-2 in PLOS ONE - BioSpace [biospace.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. ascopubs.org [ascopubs.org]

- 14. oncotarget.com [oncotarget.com]

- 15. ashpublications.org [ashpublications.org]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. COTI-2 induces cell apoptosis in pediatric acute lymphoblastic leukemia via upregulation of miR-203 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Facebook [cancer.gov]

COTI-2: A Targeted Approach to Disrupting the PI3K/AKT/mTOR Pathway in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

COTI-2, a novel third-generation thiosemicarbazone, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. Beyond its established role in reactivating mutant p53, compelling evidence demonstrates that COTI-2 effectively modulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway, a critical axis for cell growth, proliferation, and survival that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the preclinical data supporting the inhibitory effect of COTI-2 on the PI3K/AKT/mTOR pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that integrates signals from growth factors, nutrients, and the cellular microenvironment to regulate essential cellular processes.[1] Hyperactivation of this pathway is a common hallmark of many human cancers, driving tumorigenesis and promoting resistance to conventional therapies.[1][2] COTI-2 is a clinical-stage small molecule that has demonstrated potent anti-tumor activity across a broad range of cancer cell lines and in vivo models.[3][4] While initially identified as a reactivator of mutant p53, subsequent mechanistic studies have revealed a distinct and significant activity of COTI-2 as a negative regulator of the PI3K/AKT/mTOR pathway.[5] This activity appears to be, at least in part, independent of p53 status, broadening the potential therapeutic applicability of COTI-2.[6]

Mechanism of Action: COTI-2 and the PI3K/AKT/mTOR Pathway

COTI-2 exerts its inhibitory effect on the mTOR pathway through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6] Activated AMPK can then phosphorylate and inhibit key components of the mTOR complex 1 (mTORC1), leading to a downstream blockade of protein synthesis and cell growth.[7] This mechanism is distinct from direct PI3K or AKT inhibitors and offers a unique therapeutic strategy for targeting this critical cancer-promoting pathway.

Below is a diagram illustrating the proposed mechanism of action of COTI-2 on the PI3K/AKT/mTOR signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Whitepaper on the Antineoplastic Properties of COTI-2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

COTI-2 is an orally available, third-generation thiosemicarbazone demonstrating significant antineoplastic activity across a range of preclinical models.[1][2] Its primary mechanism of action is multifaceted, involving both the reactivation of mutated p53 tumor suppressor protein and the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][3][4] This dual activity allows COTI-2 to exert its effects through both p53-dependent and p53-independent mechanisms, leading to the induction of apoptosis, cellular senescence, and DNA damage responses in cancer cells.[5][6] Preclinical studies have established its efficacy as a single agent and in combination with standard-of-care chemotherapeutics and radiation.[7][8] A Phase 1 clinical trial has shown that COTI-2 is generally safe and well-tolerated, with early signals of clinical activity.[9] This document provides a comprehensive technical overview of the pharmacology, preclinical and clinical data, and key experimental methodologies related to COTI-2.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular proliferation and survival, and its gene, TP53, is mutated in over 50% of all human cancers.[3][8][10] These mutations not only abrogate its tumor-suppressive functions but can also confer new oncogenic properties.[7] Consequently, the restoration of wild-type function to mutant p53 represents a highly attractive therapeutic strategy.[5][7] COTI-2 emerged from in silico drug design as a potent small molecule candidate capable of targeting mutant p53.[2][11] It is a third-generation thiosemicarbazone engineered for high efficacy and low toxicity.[11][12] Beyond its effects on p53, COTI-2 also modulates key oncogenic signaling pathways, notably the PI3K/AKT/mTOR cascade, making it a promising agent for a broad range of malignancies, including those with wild-type p53.[1][5] This guide synthesizes the current knowledge on COTI-2's antineoplastic properties.

Mechanism of Action

COTI-2 exerts its anticancer effects through a dual mechanism, targeting both the p53 pathway and the PI3K/AKT/mTOR signaling cascade.

p53-Dependent Pathway: Reactivation of Mutant p53

COTI-2 binds to misfolded, mutant forms of the p53 protein, inducing a conformational change that restores its wild-type structure and DNA-binding properties.[1][5][10] This "reactivation" of mutant p53 restores its tumor suppressor functions, leading to the transcription of target genes like p21, which in turn induces apoptosis and cell cycle arrest in tumor cells harboring TP53 mutations.[5] Studies in triple-negative breast cancer (TNBC) and head and neck squamous cell carcinoma (HNSCC) cell lines confirm that COTI-2 treatment leads to a refolding of the mutant protein.[5][12]

p53-Independent Pathway: Inhibition of AKT/mTOR Signaling

COTI-2 demonstrates efficacy in cancer cells irrespective of their p53 status.[5][7] This is attributed to its ability to negatively modulate the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell growth, proliferation, and survival.[1] Mechanistic studies have shown that COTI-2 inhibits the phosphorylation of AKT and subsequently suppresses mTOR activity.[11][13] This inhibition is associated with the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that, when activated, inhibits mTOR signaling.[5][13][14] This p53-independent mechanism contributes significantly to COTI-2's broad antitumor activity and leads to the induction of apoptosis.[13][15]

Downstream Cellular Effects

The dual mechanisms of COTI-2 converge to produce several key downstream antineoplastic effects:

-

Induction of Apoptosis: COTI-2 treatment leads to the activation of the caspase signaling cascade, resulting in programmed cell death.[11] In SHP-77 small cell lung cancer cells, treatment at IC50 concentrations induced early apoptosis in 40-47% of cells.[11][16]

-

DNA Damage and Replication Stress: The compound increases levels of DNA damage and replication stress markers, such as phosphorylated γH2AX and CHK1, ultimately leading to apoptosis or cellular senescence.[5][17]

-

Synergy with Other Agents: By reactivating p53, COTI-2 complements the action of DNA-damaging agents like cisplatin and radiation, leading to synergistic antitumor responses.[7][8][10]

Visualizations of Core Mechanisms

Quantitative Preclinical Data

COTI-2 has demonstrated potent activity across a wide array of human cancer cell lines and in multiple in vivo xenograft models.

In Vitro Efficacy

COTI-2 consistently inhibits the proliferation of cancer cells at nanomolar concentrations. Its efficacy is noted across various tumor types and genetic backgrounds, including those with different TP53 mutation statuses.

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| PCI13 Isogenic Panel | HNSCC | pBabe (null) | ~1.4 - 13.2 | [7] |

| Wild-Type | ~1.4 - 13.2 | [7] | ||

| Mutant (various) | ~1.4 - 13.2 | [7] | ||

| Other HNSCC Lines | HNSCC | Mutant | 9.6 - 370.0 | [10] |

| 5637 | Bladder Cancer | - | 526 | [13] |

| T24 | Bladder Cancer | Mutant | 532 | [13] |

| TNBC Panel | Breast (TNBC) | Mutant | Lower IC50 vs WT | [12][18] |

| Non-TNBC Panel | Breast (Non-TNBC) | Wild-Type | Higher IC50 vs Mutant | [12][18] |

| Colorectal Panel | Colorectal | - | Nanomolar range | [11] |

| Glioblastoma Panel | Glioblastoma | - | Nanomolar range | [4] |

Table 1: Summary of COTI-2 In Vitro IC50 Values. Data compiled from multiple studies show potent nanomolar activity across diverse cancer cell lines.

In Vivo Efficacy

In vivo studies using tumor xenograft models in mice have confirmed the significant antitumor activity of COTI-2 administered via multiple routes. The compound is reportedly well-tolerated with no significant toxicity observed.[11]

| Xenograft Model | Cancer Type | Dose & Route | Key Outcome | Reference |

| HT-29 | Colorectal | 10 mg/kg, IP, 5x/week | Significant tumor growth delay | [11] |

| SHP-77 | Small Cell Lung | 10 mg/kg, IP, 5x/week | Significant tumor growth delay | [11] |

| OVCAR-3 | Ovarian | 20 mg/kg, IV, 3x/week | Effective tumor growth inhibition | [4][11] |

| 75 mg/kg, PO, 5x/week | Effective tumor growth inhibition | [11] | ||

| Orthotopic HNSCC | HNSCC | 75 mg/kg | Potentiated response to cisplatin and radiation | [5][7] |

| PANC-1 | Pancreatic | Oral (dose not specified) | Efficacy as single agent and enhanced efficacy with gemcitabine/Abraxane | [19][20] |

Table 2: Summary of COTI-2 In Vivo Efficacy in Xenograft Models. COTI-2 demonstrates significant tumor growth inhibition as a single agent and in combination therapy across various cancer models.

Clinical Development

COTI-2 is being investigated in a Phase 1, multi-part, open-label clinical trial (NCT02433626) for patients with recurrent gynecologic malignancies, HNSCC, and other advanced cancers.[9][21][22]

Phase 1 Trial in Gynecologic Cancers

The initial part of the study focused on dose escalation in patients with recurrent gynecologic cancers.[9]

-

Patient Population: 24 patients were treated, including 19 with ovarian, 3 with cervical, and 2 with endometrial cancer. The median number of prior chemotherapy regimens was 5.[9]

-

Dosing and Safety: The Recommended Phase 2 Dose (RP2D) was established at 1.0 mg/kg, administered orally 5 days per week.[9] Dose-limiting toxicities (DLTs) encountered at 1.0 mg/kg and 1.7 mg/kg included Grade 3 abdominal pain, sensory peripheral neuropathy, neuralgia, and myalgia.[9] Overall, the drug was deemed generally safe and well-tolerated.[9]

-

Pharmacokinetics: Oral administration resulted in a Tmax between 15-90 minutes and a half-life of 8-10 hours.[9]

-

Efficacy Signals: Among 15 evaluable patients, 10 showed signs of possible activity, including 1 patient with stable disease, 4 with stable target lesions, and 5 with stable non-target lesions.[9]

Detailed Experimental Protocols

The following are descriptions of key methodologies used to investigate the antineoplastic properties of COTI-2.

Clonogenic Survival Assay

This assay was used to determine the in vitro sensitivity of HNSCC cells to COTI-2, alone and in combination with cisplatin or radiation.[5][7]

-

Cell Seeding: HNSCC cells (e.g., PCI13 isogenic lines) are seeded into 6-well plates at a density of 1,000-2,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of COTI-2 concentrations (e.g., 0.01–40 nmol/L) for 24 hours.[7] For combination studies, cells are co-treated with COTI-2 and cisplatin or radiation.

-

Incubation: After treatment, the drug-containing medium is removed, cells are washed, and fresh medium is added. Plates are incubated for 7-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with 0.1% crystal violet.[13] Colonies containing ≥50 cells are counted.

-

Analysis: The surviving fraction is calculated relative to untreated controls. IC50 values are determined from dose-response curves.

Apoptosis Analysis by Flow Cytometry

This method quantifies the induction of apoptosis in cancer cells following COTI-2 treatment.[11]

-

Cell Culture and Treatment: SHP-77 cells are cultured with various concentrations of COTI-2 (e.g., IC50 and IC90 concentrations) for 48 hours.[11][16]

-

Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold 1X PBS.

-

Staining: Cells (1 x 10^5) are resuspended in 1X binding buffer. 5 µL of Annexin V (FITC conjugate) and 5 µL of 7-Aminoactinomycin D (7AAD) are added.[11]

-

Incubation: The cell suspension is incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: 400 µL of 1X binding buffer is added, and samples are analyzed on a flow cytometer. Annexin V-positive/7AAD-negative cells are scored as early apoptotic, while double-positive cells are scored as late apoptotic/necrotic.

Western Blotting and Reverse-Phase Protein Array (RPPA)

These immunoassays were used to dissect the molecular mechanisms of COTI-2, particularly its effects on signaling pathways.[5]

-

Cell Lysis: HNSCC cells are treated with COTI-2 for specified times (e.g., 16, 36, or 48 hours).[5] Cells are then lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-γH2AX, p-Chk1, p-AMPK, p-mTOR).[5] This is followed by incubation with HRP-conjugated secondary antibodies and visualization by chemiluminescence.

-

RPPA: For broader proteomic profiling, cell lysates are printed onto nitrocellulose-coated slides in a micro-array format. Each slide is then incubated with a specific primary antibody, followed by a detection-amplification system. This allows for the simultaneous quantification of hundreds of proteins and phospho-proteins from a single sample.[5]

Orthotopic Mouse Model of Oral Cancer

This in vivo model was used to evaluate the efficacy of COTI-2 in a more physiologically relevant setting.[5]

-

Cell Injection: HNSCC cells (e.g., PCI13-G245D) are injected into the tongues of immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 1-3 mm³ or 10-20 mm³).[5] Mice are then randomized into treatment groups (e.g., vehicle control, COTI-2, cisplatin, radiation, and combinations).

-

Treatment Administration: COTI-2 is administered at a specified dose (e.g., 75 mg/kg).[5] Cisplatin is administered intraperitoneally, and radiation is delivered locally to the tumor.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal weight and overall health are monitored as indicators of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition is calculated to determine treatment efficacy.

Conclusion

COTI-2 is a promising antineoplastic agent with a unique dual mechanism of action that engages both p53-dependent and p53-independent pathways.[1][5] Its ability to reactivate mutant p53 addresses a long-standing challenge in oncology, while its simultaneous inhibition of the critical AKT/mTOR survival pathway provides a broader therapeutic window, irrespective of p53 status.[3][5] Extensive preclinical data have demonstrated its potent single-agent activity and its capacity to synergize with conventional cancer therapies.[8][10][11] Early clinical data have established a favorable safety profile and hint at its therapeutic potential.[9] The continued clinical development of COTI-2, particularly in combination regimens for tumors with high frequencies of TP53 mutations like HNSCC, ovarian, and triple-negative breast cancer, is strongly supported by the robust body of evidence gathered to date.[7][8][12]

References

- 1. Facebook [cancer.gov]

- 2. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. biospace.com [biospace.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

- 11. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. COTI-2, A Novel Thiosemicarbazone Derivative, Exhibits Antitumor Activity in HNSCC through p53-dependent and -independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. Oral COTI-2 is effective in a second animal model of human pancreatic cancer [sciencex.com]

- 20. Critical Outcome Technologies Inc. Release: Oral COTI-2 is Effective as A Single Agent and in Combination With Gemcitabine in an Animal Model of Human Pancreatic Cancer - BioSpace [biospace.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. mdpi.com [mdpi.com]

COTI-2: A Technical Guide to a Novel Mutant p53 Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular growth and division, and its mutation is a hallmark of over half of all human cancers. The restoration of wild-type p53 function in cancer cells harboring mutant p53 represents a promising therapeutic strategy. COTI-2, a third-generation thiosemicarbazone, has emerged as a clinical-stage small molecule with the potential to reactivate mutant p53. This technical guide provides an in-depth overview of the core scientific principles, preclinical and clinical data, and experimental methodologies related to COTI-2's activity as a potential activator of mutant p53. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Introduction to COTI-2

COTI-2 is an orally available small molecule that has demonstrated significant antitumor activity in a range of preclinical cancer models.[1] Its development was guided by a proprietary computational platform, CHEMSAS®, which identified it as a promising candidate for cancer therapy.[2] COTI-2's primary proposed mechanism of action is the reactivation of misfolded mutant p53 proteins, thereby restoring their tumor-suppressive functions.[1][3] Additionally, compelling evidence suggests that COTI-2 exerts its anticancer effects through p53-independent mechanisms, including the modulation of key cellular signaling pathways such as PI3K/AKT/mTOR and AMPK.[4][5]

Mechanism of Action

COTI-2's therapeutic potential stems from a multi-faceted mechanism of action that converges on critical cancer-related pathways.

p53-Dependent Pathway: Reactivation of Mutant p53

Mutations in the TP53 gene often lead to a conformational change in the p53 protein, resulting in a loss of its DNA-binding and transcriptional activity.[3] COTI-2 is proposed to bind to these misfolded mutant p53 proteins, inducing a conformational shift that restores a wild-type-like structure and function.[3][6] This reactivation enables mutant p53 to once again bind to its target DNA sequences and regulate the expression of genes involved in apoptosis, cell cycle arrest, and senescence.[4][5]

An alternative but related hypothesis suggests that COTI-2 may function as a zinc metallochaperone.[7][8] The p53 protein requires a zinc ion for its proper folding and DNA-binding activity, and some mutations can impair zinc binding.[8] According to this model, COTI-2 may facilitate the delivery of zinc to mutant p53, thereby stabilizing its structure and restoring its function.[7] However, some studies have shown that COTI-2's activity may be independent of zinc chelation in certain cancer cell types.[5]

p53-Independent Pathways

COTI-2 has demonstrated efficacy in cancer cells with wild-type or null p53 status, indicating the involvement of p53-independent mechanisms.[4][5]

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[9][10] COTI-2 has been shown to inhibit the activation of AKT and downstream components of the mTOR pathway.[3][11] This inhibition is thought to contribute to the induction of apoptosis in cancer cells where this pathway is overexpressed.[3]

The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, and its activation can halt cell growth and proliferation in response to metabolic stress.[12] Studies have shown that COTI-2 can lead to the activation of AMPK, which in turn inhibits the mTOR pathway, further contributing to its anti-cancer effects.[4][5]

Preclinical Data

The antitumor activity of COTI-2 has been evaluated in numerous in vitro and in vivo preclinical models.

In Vitro Efficacy

COTI-2 has demonstrated potent cytotoxic effects against a broad panel of human cancer cell lines, often at nanomolar concentrations.[2][11] Notably, cell lines harboring TP53 mutations tend to exhibit greater sensitivity to COTI-2 compared to those with wild-type p53.[13][14]

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

| HNSCC Lines | Head and Neck Squamous Cell Carcinoma | Mutant | 9.6 - 370.0 |

| TNBC Lines | Triple-Negative Breast Cancer | Mutant | Lower than WT |

| Non-TNBC Lines | Non-Triple-Negative Breast Cancer | Wild-Type | Higher than Mutant |

| U87-MG | Glioblastoma | Wild-Type | Sensitive |

| SNB-19 | Glioblastoma | Mutant | Sensitive |

| HT-29 | Colorectal Cancer | Mutant | Sensitive |

| SHP-77 | Small Cell Lung Cancer | Mutant | Sensitive |

| OVCAR-3 | Ovarian Cancer | Mutant | Sensitive |

| MDA-MB-231 | Breast Cancer | Mutant | Sensitive |

This table is a summary of reported sensitivities and does not represent an exhaustive list. Specific IC50 values can vary based on experimental conditions.[5][15]

In Vivo Efficacy

COTI-2 has demonstrated significant tumor growth inhibition in various xenograft models of human cancers when administered orally, intraperitoneally, or intravenously.[11][15]

| Cancer Type | Cell Line | p53 Status | Dosing Regimen | Outcome |

| Colorectal Cancer | HT-29 | Mutant | 10 mg/kg, IP, 5 days/week | Significant tumor growth delay.[15] |

| Small Cell Lung Cancer | SHP-77 | Mutant | 3 mg/kg, IP | Significant tumor growth inhibition.[15] |

| Glioblastoma | U87-MG | Wild-Type | Not Specified | Significant tumor growth delay. |

| Breast Cancer | MDA-MB-231 | Mutant | Not Specified | Significant tumor growth delay. |

| Ovarian Cancer | OVCAR-3 | Mutant | Not Specified | Significant tumor growth delay. |

| Endometrial Cancer | AN3-CA | Not Specified | In combination with paclitaxel | Significant tumor growth inhibition.[16] |

| T-cell Acute Lymphoblastic Leukemia | Jurkat | Not Specified | 10 mg/kg, IP, 5 days/week | Significant tumor growth inhibition.[17] |

Combination Therapy

Preclinical studies have shown that COTI-2 can act synergistically with standard-of-care chemotherapies and radiation therapy, enhancing their antitumor effects.[4][5] This suggests a potential role for COTI-2 in combination regimens to overcome treatment resistance, particularly in tumors with TP53 mutations.[5]

Clinical Development

COTI-2 is currently being evaluated in a Phase 1 clinical trial (NCT02433626) as a monotherapy and in combination with other agents for the treatment of various malignancies.[18]

| Trial Identifier | Phase | Status | Interventions | Conditions |

| NCT02433626 | 1 | Recruiting | COTI-2, Cisplatin | Ovarian Cancer, Fallopian Tube Cancer, Endometrial Cancer, Cervical Cancer, Peritoneal Cancer, Head and Neck Squamous Cell Carcinoma, Colorectal Cancer, Lung Cancer, Pancreatic Cancer |

Early results from the trial in patients with recurrent gynecologic cancers indicated that COTI-2 was generally safe and well-tolerated, with a recommended Phase 2 dose (RP2D) of 1.0 mg/kg for this patient population.[8][19] Pharmacokinetic analysis showed a Tmax of 15-90 minutes and a half-life of 8-10 hours.[8][19] Of the evaluable patients, some showed signs of potential clinical activity, including stable disease.[8][19]

Experimental Protocols

The following are generalized protocols for key experiments frequently cited in COTI-2 research. Researchers should optimize these protocols for their specific experimental systems.

p53 Reactivation Assay

This assay assesses the ability of COTI-2 to restore the wild-type conformation of mutant p53.

-

Cell Culture and Treatment: Culture cancer cells with known p53 mutations and treat with varying concentrations of COTI-2 for a specified duration (e.g., 24-48 hours).

-

Immunofluorescent Staining: Fix and permeabilize the cells. Incubate with primary antibodies specific for the wild-type (PAb1620) and mutant (PAb240) conformations of p53.

-

Microscopy: Visualize the cells using fluorescence microscopy. An increase in PAb1620 staining and a decrease in PAb240 staining would suggest a conformational shift towards the wild-type state.[13][14]

Clonogenic Survival Assay

This assay measures the ability of single cells to form colonies after treatment with COTI-2, assessing long-term cell survival.

-

Cell Plating: Seed a low density of cells in culture plates.

-

Treatment: Treat the cells with COTI-2 at various concentrations for a defined period.

-

Incubation: Remove the drug and allow the cells to grow for 1-3 weeks, until visible colonies form.

-

Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[5]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the reactivated mutant p53 can bind to the promoter regions of its target genes.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53.

-

Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links to release the DNA.

-

DNA Purification and Analysis: Purify the DNA and use quantitative PCR (qPCR) with primers specific for the promoter regions of known p53 target genes (e.g., p21, PUMA, NOXA) to quantify the amount of bound DNA.[20][21][22]

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput technique to analyze the expression and modification of hundreds of proteins simultaneously, providing insights into the signaling pathways affected by COTI-2.

-

Lysate Preparation: Prepare protein lysates from cells treated with COTI-2 and from control cells.

-

Protein Quantification and Denaturation: Determine the protein concentration of each lysate and denature the proteins.

-

Array Printing: Use a robotic arrayer to spot the lysates onto nitrocellulose-coated slides.

-

Immunostaining: Incubate each array with a specific primary antibody against a protein of interest (e.g., phospho-AKT, phospho-mTOR, phospho-AMPK).

-

Signal Detection: Use a labeled secondary antibody and a detection reagent to generate a signal.

-

Scanning and Analysis: Scan the arrays and quantify the signal intensity for each spot. Normalize the data to determine the relative abundance of the target protein in each sample.[23][24]

Visualizations

Signaling Pathways

References

- 1. COTI-2 | Reactivating Mutant p53 | PDF [slideshare.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. researchgate.net [researchgate.net]

- 20. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 23. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reverse Phase Protein Arrays for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on COTI-2 Efficacy: A Technical Overview

This technical guide provides an in-depth analysis of the early-stage research on the efficacy of COTI-2, a novel third-generation thiosemicarbazone. The content is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Quantitative Efficacy Data

Preclinical studies have demonstrated the potent and selective anti-cancer activity of COTI-2. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of COTI-2 in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

| A549 | Lung | Wild-Type | 20 |

| HCT116 | Colon | Wild-Type | 30 |

| SHP-77 | Lung | Wild-Type | 50 |

| MDST8 | Colon | Wild-Type | 60 |

| DLD-1 | Colon | Mutant (S241F) | 40 |

| SW480 | Colon | Mutant (R273H, P309S) | >10,000 |

| MIA PaCa-2 | Pancreatic | Mutant (R248W) | >10,000 |

| PC-3 | Prostate | Null | >10,000 |

Table 2: In Vivo Efficacy of COTI-2 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| DLD-1 | Colon | 50 mg/kg, oral, daily | 80 |

| A549 | Lung | 25 mg/kg, oral, daily | Not Specified |

| HCT116 | Colon | 25 mg/kg, oral, daily | Not Specified |

Experimental Protocols

The methodologies outlined below were central to the preclinical evaluation of COTI-2's efficacy.

In Vitro Cell Viability Assay

-

Cell Culture: Human cancer cell lines were maintained in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Preparation: COTI-2 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in cell culture media.

-

Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing varying concentrations of COTI-2.

-

Viability Assessment: After a 72-hour incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Studies

-

Animal Models: Athymic nude mice were used for the establishment of tumor xenografts. All animal experiments were conducted in accordance with institutional animal care and use guidelines.

-

Tumor Implantation: Approximately 5 x 10^6 DLD-1 human colon cancer cells were subcutaneously injected into the flank of each mouse.

-

Treatment Initiation: When the tumors reached a mean volume of approximately 100 mm³, the mice were randomized into treatment and control groups.

-

Drug Administration: COTI-2 was administered orally via gavage at a dose of 50 mg/kg daily for 21 days. The control group received the vehicle solution.

-

Tumor Measurement: Tumor volumes were measured twice weekly using calipers, and the volume was calculated using the formula: (length x width²)/2.

-

Efficacy Evaluation: The percentage of tumor growth inhibition was determined by comparing the mean tumor volume of the treated group to that of the control group at the end of the study.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the early-stage research of COTI-2.

Caption: COTI-2 refolds mutant p53 to a wild-type-like conformation.

Caption: Experimental workflow for assessing the in vivo efficacy of COTI-2.

Caption: Logical relationship between p53 status and COTI-2 efficacy.

Cellular Targets of COTI-2 in Solid Tumors: An In-depth Technical Guide

Abstract

COTI-2, a third-generation thiosemicarbazone, is an orally available small molecule with demonstrated antitumor activity in a variety of solid tumors. Its mechanism of action is multifactorial, involving both the restoration of mutant p53 function and the modulation of key cancer-related signaling pathways independent of p53 status. This technical guide provides a comprehensive overview of the cellular targets of COTI-2, detailing its dual mechanisms of action, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Mutations in the TP53 gene are present in over 50% of all human cancers, making it a highly attractive target for therapeutic intervention.[1][2] Many of these mutations are missense mutations that lead to the expression of a full-length, but conformationally altered and functionally inactive, p53 protein. COTI-2 was developed to target these mutant p53 proteins, inducing a conformational change that restores their wild-type, tumor-suppressive functions.[2][3]

Beyond its effects on mutant p53, COTI-2 exerts significant antitumor effects through p53-independent mechanisms, primarily by inhibiting the PI3K/AKT/mTOR signaling pathway and activating the AMP-activated protein kinase (AMPK) pathway.[1][3][4] This dual mechanism of action allows COTI-2 to be effective in a broad range of cancer cell lines, irrespective of their TP53 mutational status.[1][4] Preclinical studies have demonstrated the efficacy of COTI-2 as a single agent and in combination with standard-of-care therapies such as chemotherapy and radiation in various solid tumor models, including head and neck squamous cell carcinoma (HNSCC), breast cancer, ovarian cancer, and glioblastoma.[1][2][5]

p53-Dependent Cellular Targets and Mechanism of Action

A primary mechanism of action of COTI-2 is its ability to bind to and refold mutant p53 protein, thereby restoring its native conformation and tumor-suppressive functions.[3][6] This reactivation leads to the induction of apoptosis and cell cycle arrest in cancer cells harboring TP53 mutations.

Restoration of Wild-Type p53 Conformation

COTI-2 has been shown to directly bind to the DNA-binding domain of mutant p53, inducing a conformational shift to a wild-type-like structure.[6] This refolding can be experimentally observed through immunofluorescent staining with conformation-specific antibodies. Treatment with COTI-2 leads to a decrease in staining with the mutant-specific antibody PAb240 and a concurrent increase in staining with the wild-type-specific antibody PAb1620.[6]

Reactivation of p53 Transcriptional Activity

The refolding of mutant p53 by COTI-2 restores its ability to bind to the DNA recognition elements of its target genes.[1][7] This leads to the transcriptional activation of genes involved in apoptosis and cell cycle regulation, such as p21, PUMA, and NOXA.[1][7] This has been demonstrated through chromatin immunoprecipitation (ChIP) assays followed by quantitative real-time PCR (qRT-PCR) of p53 target gene promoters.[1][7]

p53-Independent Cellular Targets and Mechanism of Action

COTI-2 also exhibits potent antitumor activity in cancer cells with wild-type or null p53, indicating the presence of p53-independent mechanisms of action.[1][4] These primarily involve the modulation of key signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[3] COTI-2 has been shown to inhibit this pathway by reducing the phosphorylation of key components, including AKT and the downstream effector S6 ribosomal protein.[3][4] This inhibition contributes to the induction of apoptosis and the suppression of tumor cell proliferation.[3][4]

Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, inhibits anabolic processes and promotes catabolism.[1][8] In cancer cells, AMPK activation can lead to cell cycle arrest and apoptosis.[1][8] COTI-2 treatment has been demonstrated to increase the phosphorylation of AMPK, indicating its activation.[1][8] This activation of AMPK may contribute to the inhibition of the mTOR pathway, as AMPK can directly phosphorylate and inhibit mTORC1.[1]

Data Presentation

In Vitro Efficacy of COTI-2 in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| PCI13 | Head and Neck Squamous Cell Carcinoma | Mutant | 9.6 - 370.0 | [2] |

| A2780 | Ovarian Carcinoma | Mutant | Not Specified | [2] |

| H292 | Non-Small Cell Lung Cancer | Not Specified | More effective than erlotinib | [5] |

| H1975 | Non-Small Cell Lung Cancer | Not Specified | More effective than erlotinib | [5] |

| U87-MG | Glioblastoma | Wild-Type | Lower than cisplatin and BCNU | [5] |

| SNB-19 | Glioblastoma | Mutant | Lower than cisplatin and BCNU | [5] |

| SF-268 | Glioblastoma | Mutant | Not Specified | [5] |

| SF-295 | Glioblastoma | Mutant | Not Specified | [5] |

| SHP-77 | Small Cell Lung Cancer | Not Specified | Not Specified | [4][5] |

| HT-29 | Colorectal Carcinoma | Mutant | Not Specified | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | Not Specified | [5] |

| OVCAR-3 | Ovarian Carcinoma | Mutant | Not Specified | [5] |

| 5637 | Bladder Cancer | Not Specified | Not Specified | [8] |

| T24 | Bladder Cancer | Not Specified | Not Specified | [8] |

In Vivo Efficacy of COTI-2 in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Outcome | Reference |

| Head and Neck Squamous Cell Carcinoma | PCI13 | Orthotopic Mouse Model | Not Specified | Potentiated response to cisplatin and radiation | [1] |

| Ovarian Carcinoma | A2780 | Mouse | Not Specified | Enhanced tumor growth inhibition with doxorubicin | [2] |

| Head and Neck Squamous Cell Carcinoma | PCI13 | Mouse | Not Specified | Enhanced tumor growth inhibition with cisplatin | [2] |

| Colorectal Carcinoma | HT-29 | Nude Mice | 25 mg/kg, 3 times per week, IP | Effective inhibition of xenograft growth | [5] |

| Small Cell Lung Cancer | SHP-77 | Nude Mice | 25 mg/kg, 3 times per week, IP | Effective inhibition of xenograft growth | [5] |

| Glioblastoma | U87-MG | Nude Mice | 8 mg/kg, 3 times per week, IP | Delayed tumor xenograft growth | [5] |

| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | Not Specified, PO | Delayed tumor xenograft growth | [5] |

| Ovarian Carcinoma | OVCAR-3 | Nude Mice | Not Specified, IV or PO | Effective inhibition of xenograft growth | [5] |

| Bladder Cancer | T24 | Nude Mice | Not Specified | Inhibited tumor growth | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of COTI-2 for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of drug that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Modulation

-

Culture cells to 70-80% confluency and treat with COTI-2 at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, mTOR, AMPK, S6) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunofluorescence for p53 Conformation

-

Grow cells on coverslips and treat with COTI-2.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibodies specific for wild-type (PAb1620) or mutant (PAb240) p53 conformations for 1 hour.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour.

-

Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope.

Chromatin Immunoprecipitation (ChIP) Assay

-

Treat cells with COTI-2 for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-p53 antibody or a control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating at 65°C.

-

Purify the DNA and perform qRT-PCR using primers specific for the promoter regions of p53 target genes.

Mandatory Visualizations

Caption: p53-Dependent Mechanism of COTI-2 Action.

Caption: p53-Independent Mechanisms of COTI-2 Action.

Caption: General Workflow for Western Blot Analysis.

Conclusion

COTI-2 is a promising anticancer agent with a unique dual mechanism of action that targets both mutant p53 and key oncogenic signaling pathways. Its ability to restore the tumor-suppressive function of mutant p53 while simultaneously inhibiting the PI3K/AKT/mTOR pathway and activating AMPK makes it a versatile therapeutic candidate for a wide range of solid tumors. The preclinical data summarized herein demonstrates its potent single-agent and combination activity, supporting its continued clinical development. The experimental protocols provided offer a framework for researchers to further investigate the cellular and molecular effects of COTI-2 and similar compounds.

References

- 1. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for COTI-2 Administration in Mouse Xenograft Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

COTI-2 is a third-generation thiosemicarbazone with potent anti-cancer activity demonstrated in a variety of human cancer cell lines and in vivo models.[1] Its primary mechanisms of action include the restoration of wild-type function to mutant p53 and the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3] These actions lead to the induction of apoptosis and inhibition of tumor growth.[4][5] This document provides a detailed protocol for the administration of COTI-2 in mouse xenograft models, a critical step in the preclinical evaluation of this promising therapeutic agent.

Data Presentation

Table 1: Summary of COTI-2 In Vivo Efficacy in Various Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | COTI-2 Dose | Administration Route | Dosing Schedule | Outcome | Reference |

| Colorectal Cancer | HT-29 | NCr-nu | 10 mg/kg | IP | 5 days/week for 7 weeks | Significant tumor growth inhibition | [4] |

| Small Cell Lung Cancer | SHP-77 | NCr-nu | 3 mg/kg | IP | Every other day for up to 38 days | Significant tumor growth inhibition | [4] |

| Glioblastoma | U87-MG | Nude | 8 mg/kg | IP | 3 times/week | Delayed tumor growth | [4] |

| Breast Cancer | MDA-MB-231 | SCID | Not Specified | PO | Not Specified | Significant reduction in tumor growth | [4] |

| Ovarian Cancer | OVCAR-3 | Not Specified | 20 mg/kg | IV | 3 times/week | Effective tumor growth inhibition | [4] |

| Ovarian Cancer | OVCAR-3 | Not Specified | 75 mg/kg | PO | 5 times/week | Effective tumor growth inhibition | [4] |

| Bladder Cancer | T24 | BALB/c nude | 3 mg/kg | IP | Every other day for 8 injections | Significant reduction in tumor volume and weight | [6] |

| Leukemia (T-ALL) | Jurkat | Immunocompromised | 10 mg/kg | IP | 5 days/week for 7 weeks | Significant tumor growth inhibition | [7] |

| Head and Neck Cancer | PCI13 | Not Specified | 75 mg/kg | Not Specified | Not Specified | Potentiated response to cisplatin and radiation | [3] |

Table 2: General Materials and Reagents

| Item | Supplier/CAS No. | Notes |

| COTI-2 | MCE (CAS No.: 1039455-84-9) | Purity: ≥ 99% |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Vehicle for initial dissolution |

| Mineral oil | Sigma-Aldrich | Diluent for injection |

| Isotonic saline | Various | Vehicle for injection |

| Cancer cell line of interest | ATCC or other cell bank | Authenticated and mycoplasma-free |

| Matrigel | Corning | Optional, to aid tumor engraftment |

| 6-8 week old immunodeficient mice | Charles River, Jackson Laboratory | e.g., NCr-nu, BALB/c nude, SCID |

| Sterile syringes and needles | Various | 27-30 gauge needles |

| Calipers | Various | For tumor measurement |

| Anesthetic | Various | e.g., Isoflurane, Ketamine/Xylazine |

Experimental Protocols

Preparation of COTI-2 Formulation

Note: The following are two examples of formulations used in published studies. The choice of vehicle may depend on the administration route and experimental design.

Formulation A: DMSO and Mineral Oil (for Intraperitoneal Injection) [6]

-

Dissolve COTI-2 powder in DMSO to create a stock solution (e.g., 10 mg/mL).

-

For a final dose of 3 mg/kg, dilute the stock solution in mineral oil.

-

The final concentration should be calculated based on the average weight of the mice and the injection volume (typically 100-200 µL).

Formulation B: Isotonic Saline (for Intraperitoneal Injection) [4]

-

Prepare the COTI-2 solution in isotonic saline at the desired final concentration (e.g., for an 8 mg/kg dose).

-

Ensure complete dissolution. Sonication may be used to aid dissolution.

Mouse Xenograft Model Establishment

This protocol describes the subcutaneous injection of cancer cells.

-

Cell Culture: Culture the chosen cancer cell line in its recommended complete medium until approximately 80-90% confluency. Ensure cells are in the logarithmic growth phase.[8]

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Harvest the cells using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.[8]

-

Wash the cell pellet twice with sterile PBS.

-

-

Cell Counting and Resuspension:

-

Resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

Centrifuge the cells again and resuspend the pellet in the appropriate buffer for injection (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 2 x 10⁶ to 5 x 10⁶ cells per 100-200 µL). Keep the cell suspension on ice.[4][7]

-

-

Animal Acclimatization: Allow the mice to acclimatize to the facility for at least one week prior to any procedures.

-

Subcutaneous Injection:

-

Anesthetize the mice using an approved method.

-

Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.

-

Gently lift the skin and inject the cell suspension (100-200 µL) subcutaneously using a 27-30 gauge needle.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 75-200 mm³).[4][7]

-

Measure the tumor dimensions (length and width) with calipers every 3-4 days.[4][6]

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[6]

-

Monitor the body weight of the mice regularly as an indicator of toxicity.[6]

-

COTI-2 Administration and Efficacy Evaluation

-

Animal Grouping: Once tumors have reached the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

COTI-2 Administration:

-